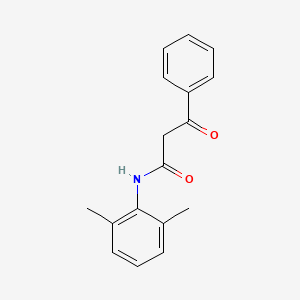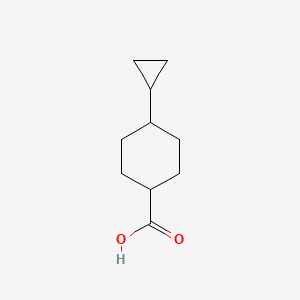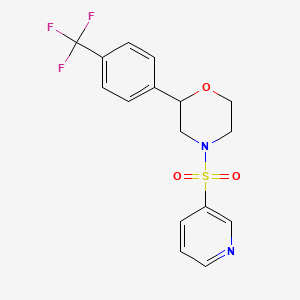
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” is a chemical compound that is structurally similar to Lidocaine . Lidocaine, also known as lignocaine, is a local anesthetic of the amino amide type .
Synthesis Analysis
The synthesis of Lidocaine, a compound similar to “this compound”, involves a 2-step process. The synthesis involves SN2 reactions and the use of commercially available diethyl amine and synthetic intermediate α-chloro amide .科学的研究の応用
1. Synthesis and Molecular Structure Analysis
A study by Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They used X-ray diffraction, IR, NMR, and UV–Vis spectra for characterization, supported by DFT calculations. This research highlights the compound's potential in understanding molecular structures and properties.
2. Role in Magnetic Relaxation and Polymerization
In the field of magnetic materials, Fortea-Pérez et al. (2013) demonstrated the use of a derivative of N-(2,6-dimethylphenyl)oxamic acid in creating a mononuclear lanthanide oxamate complex. This complex showed slow magnetic relaxation behavior typical of single-ion magnets, a significant contribution to magnetic material science.
3. Application in Anticonvulsant and Local Anesthetic Studies
Research by Tarikogullari et al. (2010) and Chernov et al. (2014) explored derivatives of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide in the development of anticonvulsant and local anesthetic agents. These studies contribute to pharmaceutical research, particularly in neurology and anesthesia.
4. Catalytic and Polymerization Activities
The work of Akpan et al. (2016) investigated the catalytic activities of compounds related to this compound in the ring-opening polymerization of cyclic esters. This research is valuable for understanding the polymerization processes and the development of new polymers with specific properties.
5. Exploration in Organic Chemistry and Material Science
Studies such as Mandel et al. (2013) and Cole et al. (2004) delve into the rotational isomers and metallation of related compounds. These studies provide insights into the behaviors of these compounds under different conditions, contributing significantly to organic chemistry and material science.
Safety and Hazards
“N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for research on “N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” and similar compounds could focus on the development of therapeutics for the treatment of pain, inflammation, and mood disorders. Another potential direction could be the study of N-heterocyclic carbenes (NHCs) and their applications .
作用機序
Target of Action
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, also known as Tocainide , primarily targets sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.
Mode of Action
Tocainide acts by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels , thereby inhibiting the influx of sodium ions into the neuron. This inhibition decreases the excitability of myocardial cells and prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Tocainide is the sodium-potassium pump mechanism . By blocking sodium channels, Tocainide disrupts the balance of sodium and potassium ions across the neuronal cell membrane. This disruption affects the membrane potential and prevents the generation of action potentials .
Pharmacokinetics
Tocainide exhibits high bioavailability and is well absorbed following oral administration . It undergoes metabolism in the liver, with the primary route being N-acetylation to form various metabolites . The elimination of Tocainide from the systemic circulation is monophasic, with a terminal half-life of approximately 9.4 minutes .
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of neuronal excitability. By blocking sodium channels, Tocainide prevents the generation and propagation of action potentials in neurons. This action can help control conditions like ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Tocainide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tocainide, potentially impacting its absorption and distribution. Additionally, factors such as temperature and presence of other substances can influence the rate of Tocainide’s metabolic reactions .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-6-8-13(2)17(12)18-16(20)11-15(19)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKWXPLWULWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)


![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)



![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)

![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)
![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)
